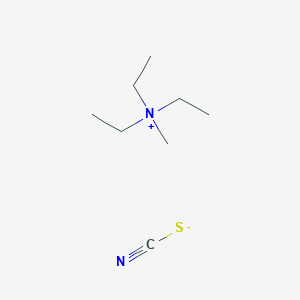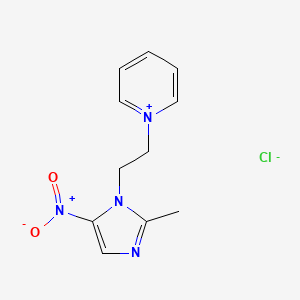
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound that features multiple functional groups, including bromine atoms, a nitrofuran ring, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable precursor, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The brominated phenyl and nitrofuran intermediates can be coupled using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ketone group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the nitrofuran ring.
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the additional bromine atom at the 2-position.
2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromophenyl group.
Uniqueness
The presence of both the nitrofuran ring and multiple bromine atoms makes 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
90251-74-4 |
|---|---|
Fórmula molecular |
C13H8Br3NO4 |
Peso molecular |
481.92 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-2-7(6-8)11(15)12(16)13(18)9-4-5-10(21-9)17(19)20/h1-6,11-12H |
Clave InChI |
FUYWJKPBMKZGEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


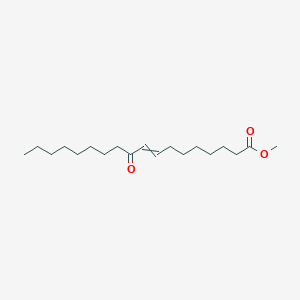
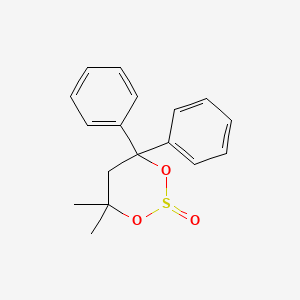
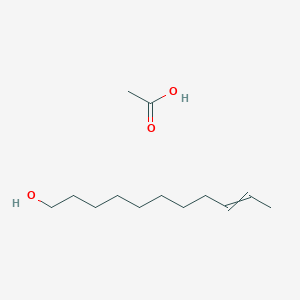
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
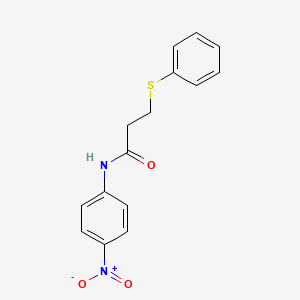
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
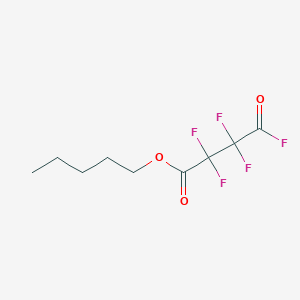
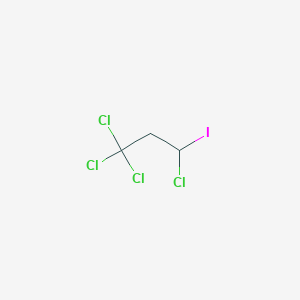
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
